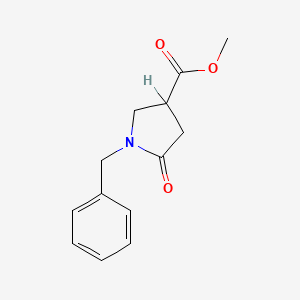

Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >35 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176916. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-17-13(16)11-7-12(15)14(9-11)8-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTRWSSDZHQOPJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501248434 | |

| Record name | Methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501248434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24802635 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

51535-00-3 | |

| Record name | Methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51535-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051535003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 51535-00-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501248434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthetic Keystone: A Technical Guide to Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

This guide serves as an in-depth technical resource for researchers, chemists, and drug development professionals on Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate. This versatile pyrrolidone derivative is a valuable intermediate in organic synthesis, particularly in the construction of complex heterocyclic frameworks for pharmaceutical applications. We will delve into its chemical identity, synthesis, spectroscopic characterization, and its role as a precursor to bioactive molecules, providing both theoretical grounding and practical, field-proven insights.

Compound Identification and Properties

This compound is a pyrrolidone derivative featuring a benzyl-protected nitrogen and a methyl ester at the 3-position of the ring. These structural features make it a stable and reactive building block for a variety of synthetic transformations.[1][2]

CAS Number and Nomenclature

A point of clarification is necessary regarding the Chemical Abstracts Service (CAS) number for this compound. It is indexed under two primary numbers: 51535-00-3 and 51523-00-3 . Major chemical databases such as PubChem list both identifiers, with 51535-00-3 often cited as the primary CAS number.[1] Researchers should be aware of both designations when conducting literature and database searches.

-

Systematic (IUPAC) Name: this compound[1]

-

Common Synonyms: 1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester, Methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate[1]

Physicochemical Properties

The compound's key properties are summarized below, providing essential data for experimental design, including reaction setup, solvent selection, and safety considerations.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅NO₃ | PubChem[1] |

| Molecular Weight | 233.26 g/mol | PubChem[1] |

| Appearance | White to slightly yellowish powder | LookChem[3] |

| Melting Point | 63-66 °C | LookChem[3] |

| Solubility | >35 µg/mL in aqueous solution at pH 7.4 | PubChem[1] |

| SMILES | COC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2 | PubChem[1] |

| InChIKey | WTRWSSDZHQOPJI-UHFFFAOYSA-N | PubChem[1] |

Synthesis Protocol: Dieckmann Condensation

The synthesis of the 5-oxopyrrolidine ring system is classically achieved via an intramolecular Claisen condensation, known as the Dieckmann condensation or Dieckmann cyclization.[4][5][6] This reaction involves the base-catalyzed cyclization of a diester to form a β-keto ester.[4][6] For the title compound, the logical precursor is the acyclic diester, dimethyl 2-(benzylamino)pentanedioate (also known as N-benzyl-L-aspartic acid dimethyl ester).

The causality behind this choice of reaction is its high efficiency in forming stable five-membered rings.[4] The use of a strong base, such as sodium methoxide, is critical to generate the necessary enolate from one of the ester groups, which then acts as the intramolecular nucleophile. The reaction is driven to completion by the final deprotonation of the resulting β-keto ester, which is acidic, forming a stabilized enolate. A subsequent acidic workup is required to furnish the final neutral product.

Conceptual Workflow of Synthesis

The logical flow from starting materials to the final product is illustrated below. This pathway highlights the key transformation from an acyclic diester to the target heterocyclic scaffold.

Caption: Synthetic workflow via Dieckmann condensation.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for reproducibility. Each step includes justifications for the chosen reagents and conditions.

Objective: To synthesize this compound from dimethyl 2-(benzylamino)pentanedioate.

Materials:

-

Dimethyl 2-(benzylamino)pentanedioate

-

Sodium methoxide (NaOMe)

-

Anhydrous Methanol (MeOH)

-

Toluene, anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium methoxide (1.1 equivalents) to anhydrous toluene. The use of an inert atmosphere (nitrogen) is crucial to prevent moisture from quenching the strong base.

-

Addition of Starting Material: Dissolve dimethyl 2-(benzylamino)pentanedioate (1.0 equivalent) in anhydrous toluene. Add this solution dropwise to the stirred suspension of sodium methoxide at room temperature over 30 minutes. Toluene is an effective solvent that facilitates the reaction while being relatively easy to remove.

-

Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Refluxing provides the necessary activation energy for the intramolecular cyclization.

-

Quenching and Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 1M HCl until the pH is acidic (~pH 2-3). This step protonates the intermediate enolate to form the final β-keto ester.

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine. The bicarbonate wash neutralizes any remaining acid. The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product.

-

Purification: Purify the crude product by recrystallization from an ethyl acetate/hexanes solvent system to yield this compound as a white to off-white solid. This purification method is chosen for its effectiveness in removing non-polar and highly polar impurities.

Spectroscopic and Analytical Characterization

Structural confirmation is paramount. The following data provides the expected spectroscopic fingerprint for the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for the protons (¹H) and carbons (¹³C) are detailed below. Data is referenced against typical chemical shift ranges for similar functional groups.[7][8]

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Phenyl-H | 7.25-7.40 | m | 5H | Ar-H |

| Benzyl-CH₂ | 4.50 | s | 2H | N-CH₂-Ph |

| Ester Methyl-H | 3.70 | s | 3H | O-CH₃ |

| Pyrrolidine-CH | 3.50-3.60 | m | 1H | CH-CO₂Me |

| Pyrrolidine-CH₂ | 3.35-3.45 | m | 2H | N-CH₂-CH |

| Pyrrolidine-CH₂ | 2.60-2.80 | m | 2H | CH-CH₂-CO |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl (Amide) | ~175 | C=O (lactam) |

| Carbonyl (Ester) | ~172 | C=O (ester) |

| Aromatic C (quat) | ~135 | Ar-C |

| Aromatic C-H | ~129, ~128, ~127 | Ar-CH |

| Ester Methyl C | ~52 | O-CH₃ |

| Benzyl C | ~49 | N-CH₂-Ph |

| Pyrrolidine C-H | ~48 | N-CH₂-C H |

| Pyrrolidine C-H | ~40 | C H-CO₂Me |

| Pyrrolidine C-H₂ | ~35 | CH-C H₂-CO |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would be expected to produce a molecular ion peak and characteristic fragment ions.

-

Molecular Ion (M⁺): m/z = 233[1]

-

Base Peak: m/z = 91. This peak is highly characteristic of a benzyl group (the tropylium ion, [C₇H₇]⁺), formed by cleavage of the C-N bond.[1][9]

-

Other Key Fragments: m/z = 119, resulting from further fragmentation of the pyrrolidone ring structure.[1]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule.

-

~1735 cm⁻¹: Strong C=O stretch (ester)

-

~1685 cm⁻¹: Strong C=O stretch (amide/lactam)

-

~3030 cm⁻¹: Aromatic C-H stretch

-

~2950 cm⁻¹: Aliphatic C-H stretch

-

~1600, ~1495 cm⁻¹: Aromatic C=C stretches

Application in Bioactive Molecule Synthesis

This compound is a valuable precursor in medicinal chemistry, particularly for central nervous system (CNS) agents.[2] Its rigid scaffold can be elaborated to target various receptors and enzymes. A notable application is in the synthesis of analogues of Rolipram, a selective phosphodiesterase-4 (PDE4) inhibitor known for its antidepressant and anti-inflammatory properties.[10]

Conceptual Workflow: Synthesis of a Rolipram Analogue Intermediate

The following workflow demonstrates how the title compound can be transformed into a key intermediate for Rolipram-type molecules through functional group manipulation.

Caption: Synthetic pathway to a Rolipram analogue core.

Exemplary Protocol: Synthesis of a Carboxamide Intermediate

This protocol details the conversion of the ester to a carboxamide, a common transformation in drug development to modulate properties like cell permeability and target binding.

Objective: To synthesize an N-aryl-1-benzyl-5-oxopyrrolidine-3-carboxamide from the title compound.

Materials:

-

This compound

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF) / Water

-

A substituted aniline (e.g., 4-methoxyaniline)

-

EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

Ester Hydrolysis (Saponification):

-

Dissolve the starting ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Once complete, acidify the mixture with 1M HCl to pH ~3 and extract the product with ethyl acetate.

-

Dry the organic extracts over MgSO₄, filter, and concentrate to yield the crude 1-benzyl-5-oxopyrrolidine-3-carboxylic acid. This intermediate is often used without further purification. The choice of LiOH is common for mild saponification conditions.

-

-

Amide Coupling:

-

In an inert atmosphere, dissolve the crude carboxylic acid (1.0 eq), the desired aniline (1.1 eq), EDCI (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

-

Add DIPEA (2.0 eq) to the mixture. DIPEA acts as a non-nucleophilic base to neutralize the HCl formed during the coupling reaction.

-

Stir the reaction at room temperature for 12-18 hours.

-

Upon completion, dilute the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.

-

Purify the resulting crude amide by column chromatography on silica gel to obtain the target N-aryl carboxamide. EDCI/HOBt is a standard, reliable coupling system that minimizes side reactions and racemization.

-

Conclusion

This compound is a testament to the utility of well-designed synthetic intermediates. Its robust synthesis via the Dieckmann condensation and the reactivity of its ester and protected lactam functionalities provide a reliable platform for the development of complex, high-value molecules. This guide has provided a comprehensive overview of its identity, a detailed and validated synthesis protocol, its key analytical characteristics, and a practical example of its application in the synthesis of pharmaceutically relevant scaffolds. As a senior application scientist, I can attest that a thorough understanding of such keystone molecules is fundamental to the efficient and innovative progression of modern drug discovery programs.

References

-

960化工网. Cas no 51523-00-3 (this compound). Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Gainsford, G. J., & Mason, J. M. (2010). Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o957. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0003352). Available from: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available from: [Link]

-

960化工网. Cas no 51523-00-3 (this compound). Available from: [Link]

-

Royal Society of Chemistry. Table 2/2b, 1H NMR (in CDCl3). Available from: [Link]

-

Wikipedia. Dieckmann condensation. Available from: [Link]

-

Chemguide. mass spectra - fragmentation patterns. Available from: [Link]

-

PubChemLite. This compound (C13H15NO3). Available from: [Link]

-

Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035. Available from: [Link]

-

LookChem. Cas 51535-00-3,METHYL 1-BENZYL-5-OXO-3-PYRROLIDINECARBOXYLATE. Available from: [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

-

SpectraBase. 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid, methyl ester - Optional[MS (GC)] - Spectrum. Available from: [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available from: [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

ResearchGate. (PDF) Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate. Available from: [Link]

-

Organic Syntheses. 8 - Organic Syntheses Procedure. Available from: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

-

Cantillo, D., et al. (2022). Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant. Organic Letters, 24(3), 765–770. Available from: [Link]

-

Kaunas University of Technology. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. Available from: [Link]

-

Semantic Scholar. 5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease. Available from: [Link]

-

PubChemLite. This compound (C13H15NO3). Available from: [Link]

-

Organic Chemistry Portal. Dieckmann Condensation. Available from: [Link]

-

Krikštaponis, K., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. Available from: [Link]

-

Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. Available from: [Link]

-

Gáspár, A., & Stas, S. J. (2014). Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o73. Available from: [Link]

-

The Organic Chemistry Tutor. Excersise 22.31 - Intramolecular Claisen Condensations Dieckmann Cyclizations. YouTube. Available from: [Link]

Sources

- 1. This compound | C13H15NO3 | CID 98909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 51523-00-3(this compound) | Kuujia.com [kuujia.com]

- 3. lookchem.com [lookchem.com]

- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 5. Dieckmann Condensation [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. pubs.acs.org [pubs.acs.org]

Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate chemical properties

An In-Depth Technical Guide to the Chemical Properties of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound is a versatile heterocyclic compound of significant interest in synthetic organic chemistry and pharmaceutical development. Its structure, featuring a benzyl-protected nitrogen within a pyrrolidone ring and an ester functional group, makes it an exceptionally valuable precursor for creating complex molecular architectures.[1] This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, designed for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, provide validated protocols, and ground all claims in authoritative references.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is to define its structure and identifiers precisely. The molecule consists of a five-membered lactam (a cyclic amide) known as a pyrrolidone ring. This core is substituted at three key positions: a benzyl group on the nitrogen atom (position 1), a methyl carboxylate group at position 3, and an oxo group at position 5 (the lactam carbonyl).[1]

Chemical Structure

The structural arrangement of atoms is depicted below. The N-benzyl group provides steric bulk and serves as a stable protecting group, while the methyl ester and lactam carbonyl offer multiple sites for chemical modification.[1]

Caption: Chemical structure of this compound.

Nomenclature and Identifiers

Accurate identification is critical for sourcing and regulatory compliance. This compound is known by several names and is tracked under specific registry numbers.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 51535-00-3, 51523-00-3 | [2][3] |

| Molecular Formula | C₁₃H₁₅NO₃ | [2][4] |

| Molecular Weight | 233.26 g/mol | [2][4] |

| Canonical SMILES | COC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2 | [2] |

| InChIKey | WTRWSSDZHQOPJI-UHFFFAOYSA-N | [2][5] |

| EINECS | 257-257-9 | [2][6] |

Physicochemical and Spectroscopic Properties

The physical state and spectroscopic fingerprint are essential for quality control and reaction monitoring.

Physical Properties

The compound is typically a solid at room temperature, with solubility characteristics dependent on the solvent.[6][7]

| Property | Value | Source |

| Appearance | White to slightly yellow powder/solid | [6] |

| Melting Point | 63-66 °C | [6] |

| Boiling Point | 375.51 °C (rough estimate) | [6] |

| Density | 1.1475 g/cm³ (rough estimate) | [6] |

| Solubility | >35 µg/mL in aqueous solution at pH 7.4 | [2] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [6] |

Spectroscopic Profile

Spectroscopic data confirms the molecular structure and purity of the compound. Key expected signals are summarized below, consistent with data available from spectral databases.[2][8]

| Technique | Key Features and Interpretation |

| ¹H NMR | ~7.3 ppm (m, 5H): Aromatic protons of the benzyl group. ~4.5 ppm (s, 2H): Methylene protons (-CH₂-) of the benzyl group. ~3.7 ppm (s, 3H): Methyl protons (-OCH₃) of the ester. ~2.5-3.5 ppm (m, 3H): Protons of the pyrrolidone ring (CH and CH₂). The complexity arises from diastereotopicity and spin-spin coupling. |

| ¹³C NMR | ~170-175 ppm: Carbonyl carbons of the lactam and ester. ~135-140 ppm: Quaternary aromatic carbon of the benzyl group. ~127-129 ppm: Aromatic CH carbons. ~52 ppm: Methyl carbon of the ester. ~49 ppm: Methylene carbon of the benzyl group. ~35-40 ppm: Carbons of the pyrrolidinone ring. |

| IR Spectroscopy | ~1735 cm⁻¹: Strong C=O stretch from the methyl ester. ~1685 cm⁻¹: Strong C=O stretch from the lactam amide. ~1600, 1495, 1455 cm⁻¹: C=C stretching vibrations from the aromatic ring. ~1170 cm⁻¹: C-N stretching vibration.[9] |

| Mass Spectrometry (GC-MS) | m/z 233: Molecular ion peak [M]⁺. m/z 91: Base peak, corresponding to the benzyl cation [C₇H₇]⁺, a characteristic fragment.[2][5] |

Synthesis and Characterization

This compound is not typically found in nature and must be prepared through synthetic routes. A common and efficient approach involves the reaction of a benzylamine with itaconic acid or its derivatives, followed by esterification.

General Synthetic Protocol

The following protocol is a representative example adapted from the synthesis of analogous 5-oxopyrrolidine structures.[9] The causality is clear: a Michael addition of the amine to the itaconic acid double bond is followed by an intramolecular cyclization (amidation) to form the lactam ring. Subsequent esterification yields the final product.

Step 1: Synthesis of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid

-

To a round-bottom flask, add itaconic acid (1.0 eq) and water.

-

Add benzylamine (1.0 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux (100 °C) and maintain for 12 hours. The formation of the lactam ring is driven by the removal of water at high temperature.

-

Cool the mixture to room temperature and acidify with 5% HCl to precipitate the carboxylic acid product.

-

Filter the resulting solid, wash with cold water, and dry under vacuum.

Step 2: Esterification to this compound

-

Suspend the carboxylic acid from Step 1 (1.0 eq) in methanol (MeOH).

-

Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) dropwise. This acid catalyzes the Fischer esterification reaction.

-

Heat the mixture to reflux for 8-20 hours, monitoring by TLC until the starting material is consumed.[9][10]

-

Cool the reaction and carefully neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl ester.

-

Purify the crude product via column chromatography or recrystallization.

Synthesis and Purification Workflow

The overall process from starting materials to a pure, characterized compound follows a logical and validated workflow.

Caption: A typical workflow for the synthesis and purification of the title compound.

Chemical Reactivity and Synthetic Utility

The value of this compound lies in its predictable reactivity at several key positions, allowing it to serve as a versatile scaffold.

Map of Reactive Centers

The molecule's functionality is concentrated around the ester and lactam groups. The protons on the carbon alpha to the ester are also acidic, enabling enolate chemistry.

Caption: Key reactive sites on this compound.

Key Transformations

-

Ester Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using LiOH or NaOH in a water/THF mixture).[11] This unmasks a carboxylic acid handle for further functionalization, such as amide bond formation.

-

Reductive Modifications: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the ester and the lactam carbonyl groups. This would transform the ester into a primary alcohol and the lactam into a cyclic amine (pyrrolidine), yielding (1-benzylpyrrolidin-3-yl)methanol. This provides access to a different class of scaffolds.

-

C-H Functionalization (Alkylation): The proton at the C3 position is alpha to the ester carbonyl, making it acidic. Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (-78 °C) generates a lithium enolate. This enolate can then be quenched with an electrophile (e.g., an alkyl halide) to install a substituent at the C3 position, often with diastereoselectivity.[12]

-

N-Debenzylation: The benzyl group can be removed via catalytic hydrogenation (e.g., using H₂ gas and a Palladium on carbon catalyst). This reveals the secondary amine of the pyrrolidone ring, allowing for modification at the N1 position.

Applications in Research and Development

This compound's true value is realized in its application as a versatile building block for high-value molecules.

-

Pharmaceutical Intermediates: The pyrrolidone core is a "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive compounds. This specific molecule is a key intermediate in the synthesis of:

-

Antibiotics: The pyrrolidine ring serves as a precursor for constructing β-lactam antibiotics.[1]

-

CNS-Targeting Agents: Its structure is utilized in the design of molecules that can interact with the central nervous system.[1]

-

Enzyme Inhibitors: It is a valuable starting point for developing inhibitors of various enzymes.[1][13]

-

Anticancer and Antimicrobial Agents: Recent studies have shown that derivatives of the 5-oxopyrrolidine core exhibit potent anticancer and antibacterial activity.[9][14]

-

-

Materials Science: There is exploratory research into using this compound as a monomer for creating high-performance polymers, leveraging its ability to undergo polymerization under specific conditions.[1]

Safety and Handling

Proper handling is essential to ensure laboratory safety. The compound is classified with several hazards.

GHS Hazard Identification

| Hazard Code | Description | Class |

| H302 | Harmful if swallowed | Acute toxicity, oral |

| H315 | Causes skin irritation | Skin corrosion/irritation |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation |

Source: GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.[2]

Recommended Protocols

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.[15]

-

Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible substances.[6][7]

Conclusion

This compound is more than a simple chemical; it is a strategic synthetic intermediate. Its well-defined structure, predictable reactivity, and stable nature make it an indispensable tool for chemists. From creating novel antibiotics and CNS drugs to exploring new materials, its versatility ensures its continued relevance in both academic and industrial research. This guide has provided the core technical knowledge required to handle, modify, and apply this powerful molecular building block effectively and safely.

References

-

960化工网. (n.d.). Cas no 51523-00-3 (this compound). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid, methyl ester. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid, methyl ester - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C13H15NO3). Retrieved from [Link]

-

Krikštaponis, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035. Retrieved from [Link]

-

LookChem. (n.d.). Cas 51535-00-3, METHYL 1-BENZYL-5-OXO-3-PYRROLIDINECARBOXYLATE. Retrieved from [Link]

-

Krikštaponis, K., et al. (2025). Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. Molecules, 30(12), 2639. Retrieved from [Link]

-

PubChem. (n.d.). Benzoic acid, 4-amino-3-hydroxy-, methyl ester. Retrieved from [Link]

-

Krikštaponis, K., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR, 6(5), 104-105. Retrieved from [Link]

-

ResearchGate. (n.d.). Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate. Retrieved from [Link]

-

Semantic Scholar. (2025). 5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease. Retrieved from [Link]

-

Edwards, P. J. B., et al. (2010). Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate. Acta Crystallographica Section E, 66(Pt 3), o628. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Methyl 4-amino-3-hydroxybenzoate. Retrieved from [Link]

-

Bsharat, O. (2025). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry, 53(2), 49-53. Retrieved from [Link]

-

ECHA. (n.d.). Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. Retrieved from [Link]

Sources

- 1. 51523-00-3(this compound) | Kuujia.com [kuujia.com]

- 2. This compound | C13H15NO3 | CID 98909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate | 51523-00-3 [chemicalbook.com]

- 4. Compound this compound - Chemdiv [chemdiv.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Cas 51535-00-3,METHYL 1-BENZYL-5-OXO-3-PYRROLIDINECARBOXYLATE | lookchem [lookchem.com]

- 7. Methyl (3R)-1-Benzyl-5-Oxopyrrolidine-3-Carboxylate Manufacturer & Supplier in China | High Purity Chemical | Specifications, Safety, Uses [chemheterocycles.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

- 12. Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione | Hungarian Journal of Industry and Chemistry [hjic.mk.uni-pannon.hu]

- 13. chemimpex.com [chemimpex.com]

- 14. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]

- 15. Substance Information - ECHA [echa.europa.eu]

An In-Depth Technical Guide to Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate: A Key Intermediate in Medicinal Chemistry

Abstract

Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate, a notable pyrrolidone derivative, stands as a pivotal intermediate in the realms of organic synthesis and pharmaceutical research. Its unique molecular architecture, characterized by a benzyl-protected nitrogen and an ester-functionalized pyrrolidone ring, renders it a versatile scaffold for the construction of complex, biologically active molecules.[1] This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, detailed spectroscopic analysis, and established synthetic and purification protocols. Furthermore, this document explores its significant applications in drug discovery and medicinal chemistry, with a focus on its role as a precursor to innovative therapeutic agents. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the synthetic potential of this valuable compound.

Molecular Structure and Physicochemical Properties

This compound (CAS Number: 51535-00-3) possesses a well-defined structure that is fundamental to its reactivity and utility as a synthetic building block.[2] The molecule features a five-membered lactam ring (pyrrolidin-5-one) with a benzyl group attached to the nitrogen atom (N-1) and a methyl carboxylate group at the C-3 position.

The benzyl group serves as a crucial protecting group for the nitrogen atom, preventing unwanted side reactions and allowing for selective modifications at other positions of the pyrrolidone ring.[1] The presence of both a ketone and an ester functional group provides multiple reaction sites for further chemical transformations, such as nucleophilic additions, reductions, and hydrolysis.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₅NO₃ | [3] |

| Molecular Weight | 233.26 g/mol | [3] |

| CAS Number | 51535-00-3 | [2] |

| Appearance | White to slightly yellowish powder | |

| Melting Point | 63-66 °C | |

| Solubility | >35 µg/mL in aqueous solution at pH 7.4 | [2] |

| InChI | InChI=1S/C13H15NO3/c1-17-13(16)11-7-12(15)14(9-11)8-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | [2] |

| SMILES | COC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2 | [2] |

Below is a diagram illustrating the logical relationship of the functional groups within the molecule, which dictates its synthetic applications.

Caption: Functional group hierarchy in this compound.

Synthesis and Purification

The synthesis of this compound is a critical process for its application in further chemical transformations. While various methods can be employed for the synthesis of pyrrolidone derivatives, a common approach involves the cyclization of appropriate precursors.

General Synthetic Approach

A prevalent method for the synthesis of the pyrrolidone core involves the Michael addition of a nitrogen-containing nucleophile to an α,β-unsaturated dicarbonyl compound, followed by intramolecular cyclization. For the title compound, this would typically involve the reaction of a benzylamine derivative with a suitable derivative of itaconic acid.

The following diagram outlines a generalized synthetic workflow.

Caption: Generalized workflow for the synthesis and purification of the title compound.

Exemplary Experimental Protocol

This protocol is adapted from established methods for the synthesis of similar 5-oxopyrrolidine-3-carboxylic acid derivatives.[4]

Materials:

-

N-(4-aminophenyl)acetamide or a similar amine precursor

-

Itaconic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate solution (5%)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Synthesis of the Carboxylic Acid Intermediate: A mixture of the chosen amine precursor (1 equivalent) and itaconic acid (1.1 equivalents) in water is refluxed for 4-6 hours. The reaction mixture is then cooled, and the resulting precipitate is filtered, washed with cold water, and dried to yield the 1-substituted-5-oxopyrrolidine-3-carboxylic acid.

-

Esterification: The dried carboxylic acid intermediate is dissolved in anhydrous methanol. A catalytic amount of concentrated sulfuric acid is added dropwise. The mixture is then refluxed for 8-12 hours.

-

Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is carefully neutralized with a 5% sodium bicarbonate solution until a pH of 7-8 is reached. The aqueous layer is then extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound.

-

Purification: The crude product is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. Fractions containing the pure product are combined and the solvent is removed under reduced pressure. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethyl acetate/hexane.

Spectroscopic Analysis and Structural Elucidation

A thorough spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the different protons in the molecule. The aromatic protons of the benzyl group typically appear as a multiplet in the range of 7.2-7.4 ppm. The benzylic protons (CH₂) attached to the nitrogen atom usually resonate as a singlet or a pair of doublets around 4.5 ppm. The protons of the pyrrolidone ring and the methyl ester will have distinct chemical shifts and coupling patterns that are crucial for structural confirmation.

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbons of the lactam and the ester, typically in the region of 170-175 ppm. The aromatic carbons of the benzyl group will appear between 127-137 ppm. The benzylic carbon and the carbons of the pyrrolidone ring will have characteristic signals in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl groups. A strong band around 1735-1750 cm⁻¹ can be attributed to the C=O stretching of the methyl ester. The C=O stretching of the tertiary amide (lactam) will appear as another strong band in the region of 1680-1700 cm⁻¹. Other characteristic peaks include the C-N stretching of the amide and the C-O stretching of the ester.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) should be observed at m/z = 233.[2] A prominent fragment in the mass spectrum is often the benzyl cation (C₇H₇⁺) at m/z = 91, resulting from the cleavage of the bond between the benzylic carbon and the nitrogen atom.[2] Another significant fragment could be the tropylium ion, also at m/z = 91. The fragmentation pattern provides valuable information for confirming the molecular structure.[5][6]

Table 2: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features and Expected Peaks | Reference |

| ¹H NMR | Aromatic protons (~7.2-7.4 ppm), Benzylic CH₂ (~4.5 ppm), Pyrrolidone ring protons, Methyl ester protons | [2] |

| ¹³C NMR | Carbonyl carbons (ester and lactam, ~170-175 ppm), Aromatic carbons (~127-137 ppm), Aliphatic carbons | [2] |

| IR Spectroscopy | C=O stretch (ester, ~1735-1750 cm⁻¹), C=O stretch (lactam, ~1680-1700 cm⁻¹) | |

| Mass Spectrometry | Molecular ion peak (m/z = 233), Base peak (m/z = 91, benzyl cation) | [2] |

Applications in Drug Discovery and Medicinal Chemistry

The pyrrolidone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[7][8] this compound serves as a versatile starting material for the synthesis of novel therapeutic agents.

Precursor for Bioactive Molecules

The reactivity of the ester and ketone functionalities allows for the introduction of diverse substituents, leading to the generation of libraries of compounds for biological screening. For example, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides.[8] These amides have shown potential as inhibitors of enzymes such as Naᵥ1.8 for the treatment of pain and other disorders.[8]

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been investigated for a range of therapeutic applications, including:

-

Antimicrobial agents: Certain derivatives have demonstrated potent activity against multidrug-resistant bacteria and fungi.[7][9]

-

Anticancer agents: The pyrrolidone core has been incorporated into molecules with promising anticancer activity.[7][9]

-

Central Nervous System (CNS) active agents: The pyrrolidone scaffold is a common feature in drugs targeting the CNS.[1]

The following diagram illustrates the potential synthetic pathways from this compound to various classes of bioactive molecules.

Caption: Synthetic utility of this compound in medicinal chemistry.

Role in the Synthesis of Complex Heterocycles

Beyond simple derivatization, this compound is a valuable intermediate for the construction of more complex heterocyclic systems.[1] The pyrrolidone ring can serve as a template for the synthesis of bicyclic and spirocyclic compounds with potential therapeutic applications. For instance, it has been explored as a precursor in the synthesis of β-lactam antibiotics.[1]

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in the field of medicinal chemistry. Its well-defined molecular structure, coupled with the presence of multiple reactive functional groups, makes it an invaluable tool for the synthesis of a diverse range of bioactive molecules. This guide has provided a detailed overview of its properties, synthesis, and spectroscopic characterization, highlighting its potential for the development of novel therapeutics. As the demand for new and effective drugs continues to grow, the importance of versatile synthetic intermediates like this compound will undoubtedly increase.

References

-

PubChem. This compound. Available from: [Link]

-

960化工网. Cas no 51523-00-3 (this compound). Available from: [Link]

-

KTU ePubl. Synthesis of 1-(2-hydroxyphenyl)- and (3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as promising scaffolds for the development of novel antimicrobial and anticancer agents. Available from: [Link]

-

PubMed Central. 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders. Available from: [Link]

-

DergiPark. SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. Available from: [Link]

-

PubMed Central. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Available from: [Link]

-

Semantic Scholar. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

MDPI. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Available from: [Link]

-

SpectraBase. 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid, methyl ester - Optional[MS (GC)] - Spectrum. Available from: [Link]

-

ResearchGate. (PDF) Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate. Available from: [Link]

-

PubMed Central. Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate. Available from: [Link]

-

Chemguide. mass spectra - fragmentation patterns. Available from: [Link]

-

ResearchGate. Mass fragmentation pattern of compound 1. The benzyl cation at m/z =... Available from: [Link]

-

PubChemLite. This compound (C13H15NO3). Available from: [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available from: [Link]

-

Spectroscopy Online. The Carbonyl Group, Part V: Carboxylates—Coming Clean. Available from: [Link]

-

PubMed Central. Synthesis of Biologically Active Molecules through Multicomponent Reactions. Available from: [Link]

-

G-SRS. METHYL 1-BENZYL-5-OXOPYRROLIDINE-2-CARBOXYLATE, (R)-. Available from: [Link]

-

ResearchGate. (PDF) (4S)-Benzyl 4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate. Available from: [Link]

-

KTU ePubl. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. Available from: [Link]

-

PubMed Central. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Available from: [Link]

Sources

- 1. 51523-00-3(this compound) | Kuujia.com [kuujia.com]

- 2. This compound | C13H15NO3 | CID 98909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Compound this compound - Chemdiv [chemdiv.com]

- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 1-(2-hydroxyphenyl)- and (3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as promising scaffolds for the development of novel antimicrobial and anticancer agents [epubl.ktu.edu]

- 8. 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate: A Core Scaffold for Synthetic and Medicinal Chemistry

An In-depth Technical Guide:

Abstract

Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is a pivotal synthetic intermediate whose structural framework is a cornerstone in the development of advanced organic molecules and pharmacologically active agents. The molecule's architecture, featuring a protected nitrogen within a lactam ring and a reactive ester moiety, offers exceptional versatility for chemical modification. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's structural properties, a robust synthesis protocol grounded in the Dieckmann condensation with mechanistic insights, rigorous methods for spectroscopic characterization, and a discussion of its strategic applications in medicinal chemistry.

Introduction: The Significance of the Pyrrolidone Core

The pyrrolidone ring system is a privileged scaffold in medicinal chemistry, forming the structural basis of a wide array of natural products and synthetic pharmaceuticals.[1][2] Its prevalence is due to a combination of metabolic stability, favorable pharmacokinetic properties, and the ability to engage in specific hydrogen bonding interactions with biological targets. This compound emerges as a particularly valuable building block, providing chemists with a pre-organized, functionalized core ready for elaboration into more complex molecular architectures.[3][4] The benzyl group offers robust protection of the lactam nitrogen, while the methyl ester at the C-3 position serves as a versatile handle for transformations such as hydrolysis, amidation, or reduction.

Structural Elucidation and Physicochemical Properties

A precise understanding of the molecule's identity and properties is fundamental to its effective use.

2.1 Nomenclature and Chemical Identifiers

The compound is recognized by several names and registry numbers, which are consolidated below for clarity.

| Identifier | Value |

| IUPAC Name | This compound[5] |

| CAS Number | 51535-00-3[5][6] |

| Molecular Formula | C₁₃H₁₅NO₃[5][7] |

| Synonyms | Methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate; 1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester; NSC 176916[5][8] |

2.2 Physicochemical Data

The key physical and chemical properties are summarized in the following table. The molecule is typically a solid at room temperature and possesses a chiral center at the C-3 position, making it a target for both racemic and stereoselective syntheses.[7][9]

| Property | Value | Source |

| Molecular Weight | 233.26 g/mol | [5][7] |

| Appearance | White to slightly yellowish powder | [8] |

| Melting Point | 63-66 °C | [8] |

| Monoisotopic Mass | 233.1052 Da | [10] |

| logP (Predicted) | 0.75 - 0.8 | [7][10] |

Synthesis and Mechanistic Rationale

The construction of the 5-oxopyrrolidine ring is most effectively achieved via an intramolecular Dieckmann condensation, a robust and well-established method for forming five- and six-membered cyclic β-keto esters.[11][12]

3.1 The Dieckmann Condensation: Mechanism and Strategy

The Dieckmann condensation is a base-catalyzed intramolecular cyclization of a diester.[12] The reaction proceeds through the formation of an enolate at the α-carbon of one ester, which then acts as a nucleophile, attacking the carbonyl carbon of the second ester to form a cyclic β-keto ester. The choice of a strong, non-nucleophilic base such as sodium ethoxide or sodium hydride is critical to ensure efficient deprotonation without competing side reactions. The benzyl group on the nitrogen is strategically important as it is stable under these basic conditions and prevents undesired reactions at the lactam nitrogen.

Below is a diagram illustrating the core mechanism of the Dieckmann condensation for this synthesis.

3.2 Detailed Experimental Protocol

This protocol describes a representative synthesis. All operations should be conducted in a fume hood with appropriate personal protective equipment.

Reagents & Equipment:

-

Diethyl N-benzyl-N-(2-(methoxycarbonyl)ethyl)malonate (precursor)

-

Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)

-

Anhydrous Toluene or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium ethoxide (1.1 equivalents) to anhydrous toluene.

-

Precursor Addition: Dissolve the acyclic diester precursor (1.0 equivalent) in anhydrous toluene and add it dropwise to the stirred base suspension at room temperature over 30 minutes. Causality Note: Slow addition is crucial to control any exotherm and prevent side reactions.

-

Cyclization: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Trustworthiness Check: The disappearance of the starting material spot on TLC provides a reliable indicator of reaction completion.

-

Quenching: After cooling to room temperature, carefully quench the reaction by pouring it into a beaker of ice-cold 1M HCl. Stir until the mixture is acidic (pH ~2-3). Safety Note: Quenching should be done slowly as it can be exothermic.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL). Rationale: The bicarbonate wash removes any unreacted acidic starting material or byproducts, while the brine wash aids in removing residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure this compound.

Spectroscopic Characterization

Confirmation of the product's identity and purity is achieved through a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group (~7.2-7.4 ppm), the benzylic CH₂ protons (~4.5 ppm), the methoxy group of the ester (~3.7 ppm), and the aliphatic protons of the pyrrolidine ring (complex multiplets ~2.5-4.0 ppm).[2] |

| ¹³C NMR | Resonances for the lactam carbonyl (~175 ppm), ester carbonyl (~170 ppm), aromatic carbons (~127-136 ppm), and aliphatic carbons of the ring, benzyl CH₂, and methoxy group.[2] |

| IR Spectroscopy | Strong characteristic absorption bands for the C=O stretch of the lactam (~1680 cm⁻¹) and the C=O stretch of the ester (~1735 cm⁻¹). |

| Mass Spec (ESI+) | A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 234.11.[10] |

| HPLC | A single major peak on a suitable column (e.g., C18) indicates high purity. Chiral HPLC can be employed to resolve and quantify the (R) and (S) enantiomers.[8] |

Applications in Drug Development

The compound's value lies in its role as a versatile synthetic intermediate.[3][8] Its functional groups provide multiple handles for diversification, enabling access to a wide range of more complex molecular targets.

5.1 Strategic Role as a Synthetic Building Block

The pyrrolidone core can be modified in several key ways, as illustrated in the workflow below. This adaptability makes it a valuable precursor in the synthesis of compounds targeting the central nervous system (CNS), as well as enzyme inhibitors and novel antibiotics.[3][4]

5.2 Precursor to Bioactive Molecules

-

Antibiotics: The pyrrolidone ring is a key precursor for the construction of β-lactam antibiotics, where precise control of stereochemistry and functionality is paramount.[3]

-

Analgesics and Anti-inflammatories: The scaffold has been utilized in the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.[4]

-

Antimicrobial Agents: Recent studies have shown that derivatives of the 5-oxopyrrolidine-3-carboxylic acid core exhibit promising antibacterial activity against various pathogens, including drug-resistant strains.[2][13][14]

Safety, Handling, and Storage

While not acutely toxic, standard laboratory precautions should be observed.

-

Hazards: The compound may be harmful if swallowed and can cause skin and serious eye irritation.[5]

-

Handling: Use in a well-ventilated area. Wear protective gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from direct sunlight.[9] Keep the container tightly sealed to prevent moisture ingress and potential degradation.[9]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for chemical innovation. Its straightforward and scalable synthesis via the Dieckmann condensation, combined with its inherent structural features, provides a reliable platform for the development of novel compounds. For researchers in organic synthesis and drug discovery, a thorough understanding of this molecule's properties, synthesis, and reactivity is essential for leveraging its full potential in creating next-generation therapeutics and complex chemical entities. Future research may focus on developing even more efficient, greener synthetic routes and expanding its application in the synthesis of diverse compound libraries for high-throughput screening.[3]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

960 Chemical Network. (n.d.). Cas no 51523-00-3 (this compound). Retrieved from [Link]

-

Bouling Chemical Co., Limited. (n.d.). Methyl (3R)-1-Benzyl-5-Oxopyrrolidine-3-Carboxylate Manufacturer & Supplier in China. Retrieved from [Link]

-

PubChem. (n.d.). (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Mykhailiuk, P. K. (2019). Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation. European Journal of Organic Chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid, methyl ester. John Wiley & Sons, Inc. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

-

ResearchGate. (2019). Front Cover: Synthesis of 2,2-Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C13H15NO3). Université du Luxembourg. Retrieved from [Link]

-

LookChem. (n.d.). Cas 51535-00-3, METHYL 1-BENZYL-5-OXO-3-PYRROLIDINECARBOXYLATE. Retrieved from [Link]

-

Vaickelioniene, R., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(16), 5128. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

-

DergiPark. (n.d.). SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. Retrieved from [Link]

-

Gainsford, G. J., & Mason, J. M. (2010). Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o869. Retrieved from [Link]

-

KTU ePubl. (2022). Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. Kaunas University of Technology. Retrieved from [Link]

-

MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

Vaickelioniene, R., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 27(16), 5128. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 51523-00-3(this compound) | Kuujia.com [kuujia.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C13H15NO3 | CID 98909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. Compound this compound - Chemdiv [chemdiv.com]

- 8. Cas 51535-00-3,METHYL 1-BENZYL-5-OXO-3-PYRROLIDINECARBOXYLATE | lookchem [lookchem.com]

- 9. Methyl (3R)-1-Benzyl-5-Oxopyrrolidine-3-Carboxylate Manufacturer & Supplier in China | High Purity Chemical | Specifications, Safety, Uses [chemheterocycles.com]

- 10. PubChemLite - this compound (C13H15NO3) [pubchemlite.lcsb.uni.lu]

- 11. researchgate.net [researchgate.net]

- 12. Dieckmann Condensation [organic-chemistry.org]

- 13. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]

The Versatile Synthon: A Comprehensive Technical Guide to Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the pyrrolidine scaffold holds a position of paramount importance. Its prevalence in a vast array of natural products and pharmaceutically active compounds underscores its significance as a privileged structure. Within this class of heterocycles, Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate emerges as a highly versatile and valuable building block. This guide provides an in-depth exploration of this compound, from its fundamental chemical identity and synthesis to its strategic applications in the development of novel therapeutics. As a senior application scientist, the following sections are designed to not only present established protocols but also to offer insights into the causality behind the synthetic choices, ensuring a deeper understanding for researchers at the forefront of drug discovery.

Part 1: Chemical Identity and Nomenclature

A clear and unambiguous understanding of a chemical entity begins with a thorough knowledge of its nomenclature and identifiers. This compound is known by a variety of synonyms, which can often be a source of confusion in literature and chemical databases. This section aims to consolidate these names and provide a clear reference.

Synonyms and Identifiers

The systematic IUPAC name for this compound is This compound [1]. However, it is frequently referred to by several other names, reflecting different nomenclature systems and historical usage. A comprehensive list of synonyms is provided in the table below for clarity and to facilitate exhaustive literature searches.

| Synonym | Source/Comment |

| 1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester | A common alternative name. |

| Methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate | A slight variation in naming convention.[1] |

| 3-Pyrrolidinecarboxylic acid, 5-oxo-1-(phenylmethyl)-, methyl ester | A more formal, indexed name.[1] |

| 5-Oxo-1-(phenylmethyl)-3-pyrrolidinecarboxylic acid methyl ester | Another variation of the indexed name. |

| Methyl 5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxylate | A further permutation of the indexed name. |

| NSC 176916 | National Cancer Institute (NCI) identifier.[1] |

Table 1: Synonyms for this compound

The unique Chemical Abstracts Service (CAS) Registry Number for this compound is 51535-00-3 [1]. It is crucial to use this identifier in conjunction with the names to ensure the correct chemical entity is being referenced. The European Community (EC) number is 257-257-9[1].

The relationship between these synonyms can be visualized as follows:

Caption: Relationship between the primary name and its key synonyms and identifiers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for handling, reaction setup, and purification of the compound.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₅NO₃ | |

| Molecular Weight | 233.26 g/mol | |

| Appearance | White to slightly yellowish powder | LookChem |

| Melting Point | 63-66 °C | LookChem |

| Boiling Point | ~375.5 °C (estimated) | LookChem |

| Solubility | Soluble in most organic solvents. | General Knowledge |

Table 2: Physicochemical Properties

Part 2: Synthesis and Mechanistic Insights

The synthesis of this compound is a critical aspect for its utilization. The most logical and commonly employed strategy involves a two-step sequence: an aza-Michael addition followed by an intramolecular cyclization, specifically a Dieckmann condensation. This approach is not only efficient but also provides a clear rationale for the formation of the pyrrolidone ring system.

Synthetic Strategy: Aza-Michael Addition and Dieckmann Condensation

The overall synthetic transformation can be depicted as follows:

Caption: Overall synthetic strategy for this compound.

Causality behind the Experimental Choices:

-

Aza-Michael Addition: The conjugate addition of benzylamine to dimethyl itaconate is a highly efficient method for forming the carbon-nitrogen bond and introducing the necessary functionalities for the subsequent cyclization. Dimethyl itaconate is an excellent Michael acceptor due to the electron-withdrawing nature of the two ester groups. Benzylamine is a readily available and effective primary amine for this transformation.

-

Dieckmann Condensation: This intramolecular Claisen condensation is a classic and reliable method for the formation of five- and six-membered rings. The intermediate formed from the Michael addition possesses two ester groups in a 1,5-relationship, which is ideal for the formation of the five-membered pyrrolidone ring. The use of a strong base, such as sodium methoxide, is essential to generate the enolate required for the cyclization. The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is acidic.

Detailed Experimental Protocol: Synthesis of Racemic this compound

This protocol is a composite of established procedures for aza-Michael additions and Dieckmann condensations on similar substrates.

Step 1: Synthesis of Dimethyl 2-(benzylamino)pentanedioate (Aza-Michael Adduct)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl itaconate (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Addition of Amine: To the stirred solution, add benzylamine (1.1 equivalents) dropwise at room temperature. The reaction is often exothermic, and cooling may be necessary to maintain the temperature below 30-40 °C.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the starting materials. The reaction is typically complete within a few hours at room temperature or may require gentle heating to reflux for a shorter duration.

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting crude oil, which is the desired Michael adduct, can be used directly in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.

Step 2: Synthesis of this compound (Dieckmann Condensation)

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol.

-

Addition of the Adduct: To this solution, add the crude dimethyl 2-(benzylamino)pentanedioate (1 equivalent) from the previous step, dissolved in a minimal amount of anhydrous methanol, dropwise at 0 °C (ice bath).

-

Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction progress is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature and neutralized with a weak acid (e.g., acetic acid or saturated aqueous ammonium chloride solution). The methanol is removed under reduced pressure. The residue is partitioned between water and an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford this compound as a white to off-white solid.

Part 3: Applications in Drug Discovery and Development

The strategic placement of functional groups—a protected amine, a lactam, and an ester—makes this compound a valuable precursor for a variety of complex molecular architectures. Its utility is particularly pronounced in the synthesis of β-lactam antibiotics and as a scaffold for creating conformationally restricted analogues of neurotransmitters like GABA.

Precursor to Bicyclic β-Lactams

The pyrrolidone ring of the title compound can serve as a template for the construction of bicyclic β-lactam systems, which are core structures in many antibiotics. While a direct conversion protocol from the title compound is not extensively documented, a plausible synthetic route can be envisioned based on established methodologies in β-lactam chemistry. This often involves functional group manipulations at the C3 and C4 positions of the pyrrolidine ring to facilitate the formation of the fused four-membered azetidinone ring.

Scaffold for Conformationally Restricted GABA Analogues

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The development of GABA analogues with restricted conformations is a key strategy in neuroscience research to probe GABA receptor subtypes and to develop drugs with improved selectivity and pharmacokinetic properties[2]. The rigid pyrrolidone ring of this compound provides an excellent scaffold for this purpose. The ester group at the 3-position can be converted into a carboxylic acid, and subsequent modifications can lead to potent GABA analogues.

Illustrative Transformation to a GABA Analogue Precursor:

Caption: A conceptual pathway for the conversion of the title compound to a GABA analogue precursor.

Experimental Protocol: Hydrolysis to 1-benzyl-5-oxopyrrolidine-3-carboxylic acid

-

Reaction Setup: Dissolve this compound (1 equivalent) in a mixture of methanol and water.

-

Base Addition: Add an excess of a base, such as lithium hydroxide or sodium hydroxide (2-3 equivalents), to the solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed.

-

Work-up: Remove the methanol under reduced pressure. Acidify the aqueous solution to a pH of approximately 2-3 with a suitable acid (e.g., 1M HCl). The carboxylic acid product will often precipitate out of the solution and can be collected by filtration. Alternatively, the aqueous layer can be extracted with an organic solvent like ethyl acetate. The combined organic extracts are then washed with brine, dried, and concentrated to yield the desired carboxylic acid.

Part 4: Conclusion and Future Perspectives